2-{[(2-ethylphenyl)amino]methylene}cyclohexanone
Overview
Description
2-{[(2-ethylphenyl)amino]methylene}cyclohexanone is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.146664230 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enamine Chemistry and Synthesis
- Reduction of Enaminones: Cyclohexanone derivatives are transformed into enaminones, which upon reduction yield various compounds. For instance, the reduction of specific enaminones by LiAlH4 and NaBH4 leads to the synthesis of α,β-unsaturated aldehydes, alcohols, and other compounds (Carlsson & Lawesson, 1982).
Catalysis and Hydrogenation
- Substituent Effects in Catalysis: Cyclohexanone and its derivatives, including 2-ethyl derivatives, are subject to hydrogenation in the presence of various catalysts. The reaction rates and adsorption characteristics significantly depend on the catalyst used and the structure of the cyclohexanone derivative (Chihara & Tanaka, 1979).
Organic Phosphorus Compounds
- Reactions with Lawesson Reagent: Cyclohexanone derivatives react with Lawesson Reagent, leading to the formation of various organophosphorus compounds. These reactions are crucial in synthesizing spiro-trithiaphosphorines and thioketones (Scheibye et al., 1982).
Liquid Crystal and Polymer Chemistry
- Thermotropic Liquid Crystalline Polymers: Novel liquid crystalline and photocrosslinkable polymers containing cyclohexanone units have been synthesized. These polymers display unique mesogenic properties and phase behaviors, important for advanced material applications (Sakthivel & Kannan, 2005).
Anticonvulsant Properties
- Crystal Structures of Enaminones: The crystal structures of certain anticonvulsant enaminones, including those with cyclohexanone rings, have been determined. Understanding these structures is crucial for pharmaceutical applications (Kubicki et al., 2000).
Biological Applications
- Biological Methyl Donor: S-adenosylmethionine (SAM), a biological compound, uses methylene groups from cyclohexanone derivatives in various biosynthetic pathways. This illustrates the biological significance of cyclohexanone derivatives (Fontecave et al., 2004).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Novel cyclohexanone derivatives have been synthesized and evaluated for their antimicrobial activity. This research is pivotal in the development of new antimicrobial agents (Ghorab et al., 2017).
Amino Acid Separation
- Chromatographic Separation: Cyclohexanone derivatives play a role in the chromatographic separation of amino acids. They are used in solvents that replace phenol, thus facilitating the separation and identification of amino acids (Mizell & Simpson, 1961).
Asymmetric Catalysis
- Enantioselective Reactions: Cyclohexanone derivatives are used in asymmetric catalysis, such as in the α-methylation of cyclohexanone, leading to the production of optically active compounds (McArthur et al., 1982).
Antitumor Agents
- Synthesis of Antitumor Agents: Cyclohexanone derivatives are used in synthesizing novel heterocyclic compounds with potential antitumor properties (Shams et al., 2010).
Solubility and Thermodynamics
- Solubility Studies: Research on the solubility of cyclohexanone derivatives in various solvents provides insights into the solvent effects and thermodynamic properties of these compounds (Chen et al., 2017).
Properties
IUPAC Name |
(2Z)-2-[(2-ethylanilino)methylidene]cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-12-7-3-5-9-14(12)16-11-13-8-4-6-10-15(13)17/h3,5,7,9,11,16H,2,4,6,8,10H2,1H3/b13-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPRRKMJTIIBPN-QBFSEMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C2CCCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C\2/CCCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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